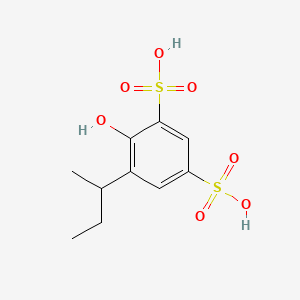![molecular formula C18H23BrOP+ B14447571 Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium CAS No. 75416-92-1](/img/structure/B14447571.png)
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, a diphenylphosphine group, and a 2,2-dimethylpropoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium typically involves the reaction of diphenylphosphine with a suitable brominated precursor. One common method is the reaction of diphenylphosphine with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can undergo reduction reactions to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phosphonium salts.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include reduced phosphine derivatives.
Aplicaciones Científicas De Investigación
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphine-related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The phosphine group can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand in catalytic processes, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,2-dimethylpropane: An isomer of bromopentane, known for its use in organic synthesis.
2-Bromo-2-methylpropane: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
1-Bromo-2,2-dimethoxypropane: Another related compound with applications in organic synthesis.
Uniqueness
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is unique due to its combination of a phosphine group with a brominated alkyl chain. This structure imparts distinct chemical reactivity and potential for forming coordination complexes, making it valuable in catalysis and other applications.
Propiedades
Número CAS |
75416-92-1 |
|---|---|
Fórmula molecular |
C18H23BrOP+ |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
bromo-(2,2-dimethylpropoxymethyl)-diphenylphosphanium |
InChI |
InChI=1S/C18H23BrOP/c1-18(2,3)14-20-15-21(19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1 |
Clave InChI |
APJSNBLRPLRBNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


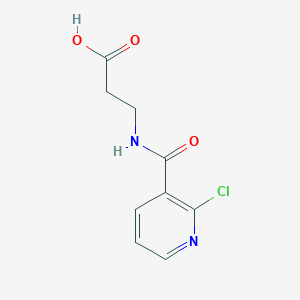
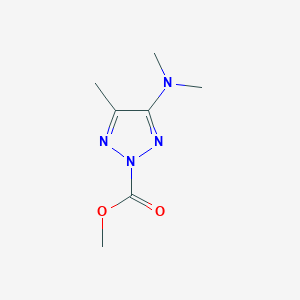
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
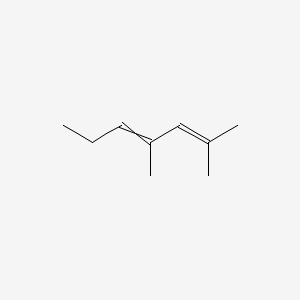
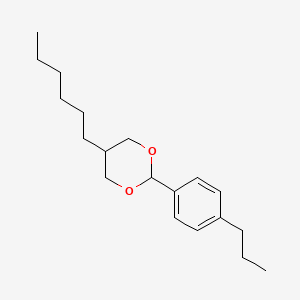
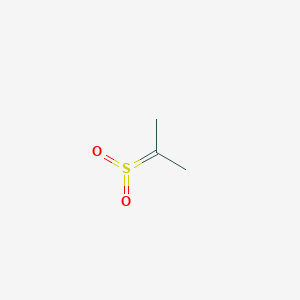
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)




![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)

